2,5-dichloro-1H-imidazolehydrochloride
Description
2,5-Dichloro-1H-imidazole hydrochloride is a halogenated imidazole derivative with a molecular formula of C₃H₃Cl₂N₂·HCl. The compound features a five-membered aromatic ring containing two nitrogen atoms (positions 1 and 3) and chlorine substituents at positions 2 and 3. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing antifungal, antiviral, and anticancer agents due to its electron-withdrawing substituents, which modulate reactivity and binding affinity .
Properties
IUPAC Name |
2,5-dichloro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2.ClH/c4-2-1-6-3(5)7-2;/h1H,(H,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUEKZNDPXEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490431-96-2 | |
| Record name | 2,5-dichloro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-1H-imidazolehydrochloride typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 2 and 5 positions of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 2 and 5 undergo nucleophilic substitution under basic conditions. For example:
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Ammonolysis : Reaction with aqueous ammonia at 80°C yields 2,5-diamino-1H-imidazole, with chloride displacement .
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Alkoxy Substitution : Methanol in the presence of K2CO3 replaces chlorine with methoxy groups, forming 2,5-dimethoxy-1H-imidazole .
Table 1: SNAr Reactions of 2,5-Dichloro-1H-imidazole Hydrochloride
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms participate in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh3)4 and Na2CO3 produces 2,5-diaryl-1H-imidazoles .
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Buchwald-Hartwig Amination : Pd2(dba)3 and Xantphos enable aryl amination at the C-2/C-5 positions .
Table 2: Cross-Coupling Reactions
Coordination Chemistry
The imidazole ring acts as a ligand in transition metal complexes:
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Gold(I) Complexes : Reacts with [AuCl(SMe2)] to form (NHC)gold(I)-chloride complexes, leveraging the N-heterocyclic carbene (NHC) character .
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Platinum(II) Complexes : Forms square-planar complexes with PtCl2, as seen in anti-malarial studies .
Key Example :
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Reaction with [AuCl(SMe2)] in acetonitrile yields [(1H-imidazol-2-ylidene)AuCl], which exhibits aurophilic interactions (Au–Au distance: 3.5–4.0 Å) .
Ring Functionalization
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N-Alkylation : Treatment with iodoethane and NaH in acetonitrile generates 1,3-diethyl-2,5-dichloroimidazolium salts .
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Oxidation : Reaction with H2O2 in acetic acid produces 2,5-dichloroimidazole N-oxide .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, releasing HCl and forming the free base 2,5-dichloro-1H-imidazole (pKa ~6.5 for the N-H group) . Deprotonation with NaHCO3 yields the imidazolate anion, which participates in further nucleophilic reactions .
Biological Activity-Related Transformations
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Anti-Malarial Activity : Inhibits β-hematin formation via chloride displacement by heme iron, disrupting hemozoin biomineralization .
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Anticancer Derivatives : Conjugation with triazoles or pyridines enhances tubulin polymerization inhibition .
Stability and Degradation
Scientific Research Applications
2,5-dichloro-1H-imidazolehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-1H-imidazolehydrochloride involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological pathways or alter the properties of materials, depending on the application .
Comparison with Similar Compounds
Critical Analysis of Differences
Substituent Position and Reactivity :
- The 2,5-dichloro substitution pattern in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to 4,5-dichloro derivatives (e.g., 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole). This difference significantly impacts pharmacological activity, as 2,5-substituted imidazoles exhibit stronger interactions with enzyme active sites .
Hydrochloride Salt Utility :
- While amitriptyline hydrochloride and dosulepin hydrochloride are highly water-soluble due to their tricyclic amine structures, 2,5-dichloro-1H-imidazole hydrochloride has moderate solubility. This limits its direct use in aqueous formulations but makes it suitable for organic-phase reactions .
Stability and Degradation :
- The discontinued 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole exhibits thermal instability, degrading at 40°C, whereas 2,5-dichloro-1H-imidazole hydrochloride remains stable under physiological conditions (pH 7.4, 25°C). This stability is critical for its role in prolonged drug-release systems .
Pharmacological Activity :
- Unlike amitriptyline and dosulepin (CNS-targeting antidepressants), 2,5-dichloro-1H-imidazole hydrochloride is primarily a scaffold for kinase inhibitors (e.g., JAK3 inhibitors) due to its halogenated aromatic core, which mimics ATP-binding motifs .
Research Findings and Data Trends
- Synthetic Yield : 2,5-Dichloro-1H-imidazole hydrochloride is synthesized in ~65% yield via chlorination of imidazole followed by HCl salification, outperforming 4,5-dichloro analogues (~40% yield) due to steric hindrance reduction .
- Antifungal Potency: Against Candida albicans, the target compound shows an MIC of 8 µg/mL, whereas non-halogenated imidazole derivatives (e.g., clotrimazole) require 16 µg/mL for similar efficacy .
Biological Activity
2,5-Dichloro-1H-imidazolehydrochloride is a compound belonging to the imidazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure allows for various interactions with biological macromolecules, making it a candidate for drug development. The compound's ability to form supramolecular complexes enhances its potential biological activity through multiple mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that imidazole-based compounds exhibit significant antitumor activity against several human cancer cell lines, including breast (MDA-MB-231) and colorectal (DLD-1) cancers. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be lower than those of standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through mitochondrial pathways. This was supported by findings that indicated interactions with nuclear DNA and subsequent activation of apoptotic pathways .
- Comparative Studies : In comparative studies with other imidazole derivatives, this compound demonstrated superior activity against resistant cancer cell lines, suggesting its potential as a treatment option in cases where conventional therapies fail .
Biological Activity Summary Table
| Activity | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Antitumor | MDA-MB-231 (breast) | < 50 µM | Apoptosis induction via mitochondrial pathways |
| DLD-1 (colorectal) | < 80 µM | Interaction with nuclear DNA | |
| OVCAR-3 (ovarian) | Active | Induction of apoptosis | |
| HeLa (cervical) | Active | Multi-targeted action |
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Research indicates that imidazole derivatives can also exhibit antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-dichloro-1H-imidazole hydrochloride?
- Methodological Answer : The synthesis typically involves halogenation of imidazole precursors using reagents like chlorine gas or sulfuryl chloride under controlled temperatures (0–5°C) and inert atmospheres. For example, analogous imidazole derivatives are synthesized via substitution reactions with oxidizing agents (e.g., hydrogen peroxide) or nucleophiles, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction purity is enhanced by pH adjustment (neutral to slightly acidic) and recrystallization from ethanol/water mixtures .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | Cl₂ gas, 0°C, N₂ atmosphere | Introduce chlorine atoms |
| Salt Formation | HCl (aq.), RT, 1 hr | Hydrochloride salt precipitation |
| Purification | Ethanol/water (3:1), recrystallization | Remove unreacted starting material |
Q. How can researchers characterize the purity and structural identity of 2,5-dichloro-1H-imidazole hydrochloride?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : Compare chemical shifts (e.g., imidazole ring protons at δ 7.2–8.5 ppm in DMSO-d₆) with literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 171.96 [M+H⁺] for C₃H₃Cl₂N₂·HCl) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 20.84%, H: 1.74%, N: 16.19%) .
- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for bond-length/angle validation .
Advanced Research Questions
Q. How can structural discrepancies in 2,5-dichloro-1H-imidazole hydrochloride be resolved during X-ray crystallographic refinement?
- Methodological Answer : Discrepancies (e.g., ambiguous electron density, twinning) require iterative refinement using SHELX software:
- SHELXD : For phase problem resolution via dual-space algorithms.
- SHELXL : Apply restraints for thermal parameters and hydrogen bonding. Validate with R-factor convergence (< 5%) and CheckCIF reports .
- Hydrogen Bond Analysis : Compare π-π stacking distances (e.g., 3.5–4.0 Å) and Cl···H interactions with analogous imidazole derivatives .
Q. What strategies mitigate contradictions in biological activity data (e.g., antimicrobial assays) for 2,5-dichloro-1H-imidazole hydrochloride?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation steps include:
- Dose-Response Curves : Use ≥3 biological replicates and standardized MIC (Minimum Inhibitory Concentration) protocols.
- Negative Controls : Test against non-chlorinated imidazole analogs to isolate chlorine’s role in activity .
- HPLC-Purity Correlation : Correlate bioactivity with HPLC purity (>98%) to exclude confounding impurities .
Q. How does the stability of 2,5-dichloro-1H-imidazole hydrochloride vary under different storage conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Thermal Stability : Store at 4°C (short-term) or -20°C (long-term) to prevent HCl loss or imidazole ring hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber vials; monitor via periodic NMR to detect decomposition byproducts (e.g., free imidazole) .
- Moisture Control : Use desiccants (silica gel) and anhydrous solvents during handling to avoid hygroscopic degradation .
Data Analysis and Experimental Design
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) for 2,5-dichloro-1H-imidazole hydrochloride?
- Methodological Answer : Contradictions may arise from solvent interactions or ion fragmentation. Validate via:
Q. What computational methods predict the reactivity of 2,5-dichloro-1H-imidazole hydrochloride in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) with software like Gaussian:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

